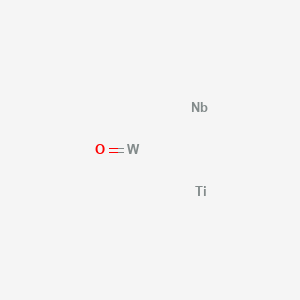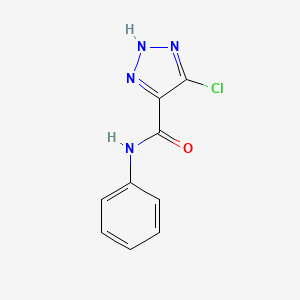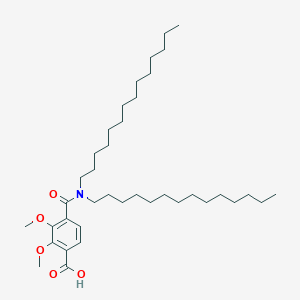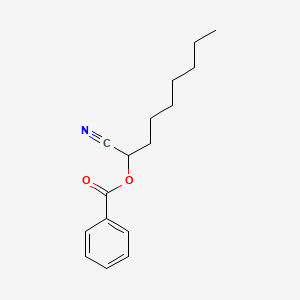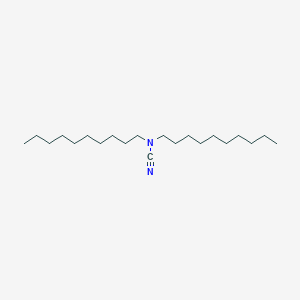
Didecylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecylcyanamide is a chemical compound characterized by its unique structure, which includes two decyl groups attached to a central cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecylcyanamide typically involves the reaction of decylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2 C10H21NH2+ClCN→C10H21NHCN+NH4Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Didecylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyanamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitriles, primary amines, and substituted cyanamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Didecylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of didecylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: A quaternary ammonium compound with similar antimicrobial properties.
Dicyanamide: An anion with two cyanide groups bound to a central nitrogen atom.
Uniqueness
Didecylcyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike didecyldimethylammonium chloride, which is primarily used as a disinfectant, this compound has broader applications in research and industry. Its ability to undergo various chemical reactions also sets it apart from simpler cyanamide derivatives.
Properties
CAS No. |
113576-08-2 |
|---|---|
Molecular Formula |
C21H42N2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
didecylcyanamide |
InChI |
InChI=1S/C21H42N2/c1-3-5-7-9-11-13-15-17-19-23(21-22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
KJKPVJPQUOMUOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


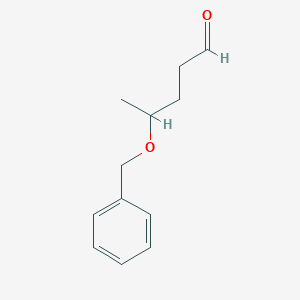
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
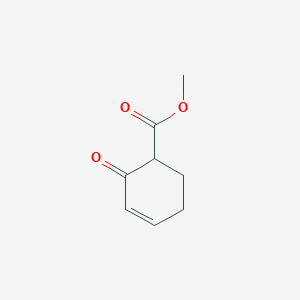

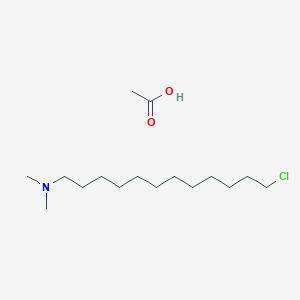
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
